molecular formula C20H34O2 B104340 Sciadonic acid CAS No. 7019-85-4

Sciadonic acid

Cat. No. B104340
CAS RN: 7019-85-4
M. Wt: 306.5 g/mol
InChI Key: PRHHYVQTPBEDFE-URZBRJKDSA-N
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Description

Sciadonic acid (SCA) is a non-methylene-interrupted polyunsaturated fatty acid (NMIFA) found in various gymnosperm seeds. It is characterized by its unique structure, which includes a polymethylene-interrupted double bond at C5. SCA is known for its potential health benefits, particularly its anti-inflammatory and hypolipidemic effects .

Synthesis Analysis

The biosynthesis of sciadonic acid involves specific enzymes such as Δ5-desaturase and Δ6-elongase, which have been identified in the transcriptome analysis of Torreya grandis, a plant known for its high SCA content. These enzymes are crucial for the de novo fatty acid biosynthesis pathway and contribute to the accumulation of SCA in gymnosperm species . Additionally, the cloning and characterization of unusual fatty acid desaturases from Anemone leveillei have provided insights into the enzymatic processes responsible for SCA synthesis .

Molecular Structure Analysis

Sciadonic acid's molecular structure is distinct due to its Δ5,11,14-20:3 configuration, which lacks the Δ8 double bond present in arachidonic acid. This unique structure is thought to contribute to its biological activity and its ability to substitute for arachidonic acid in cellular phospholipids .

Chemical Reactions Analysis

Sciadonic acid can be incorporated into cellular phospholipids, where it can substitute for arachidonic acid. This substitution is associated with a reduction in the synthesis of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in macrophages. The incorporation of SCA into phospholipids also leads to alterations in the fatty acid composition of cells, affecting the proportions of arachidonic acid, monounsaturated fatty acids (MUFA), and saturated fatty acids (SFA) .

Physical and Chemical Properties Analysis

Sciadonic acid exhibits several physical and chemical properties that influence its biological activity. It has been shown to reduce pro-inflammatory mediators by modulating signaling pathways such as NF-κB and MAPK in murine macrophages. SCA also has a hypotriglyceridemic effect, mediated by the inhibition of Δ9-desaturase expression and activity, which affects the synthesis of triacylglycerols . Furthermore, SCA's ability to activate the PI3K-AKT signaling pathway and alter intestinal flora suggests its potential as an antidiabetic agent . In terms of lipid metabolism, SCA has been found to attenuate high-fat diet-induced obesity in mice, with alterations in the gut microbiota .

Case Studies

Several case studies have demonstrated the biological effects of sciadonic acid. For instance, its incorporation into cellular phospholipids has been shown to reduce the production of inflammatory mediators in murine macrophages . In another study, dietary supplementation with SCA led to a decrease in liver and plasma triacylglycerols in rats, mediated by the inhibition of SCD1 expression . Additionally, SCA has been shown to improve lipid metabolism disorders and regulate gut microbial structure in mice fed a high-fat diet . The positional distribution of SCA in triacylglycerols from Torreya grandis seed oil has also been analyzed, providing insights into its natural occurrence and potential for enrichment .

Scientific Research Applications

Metabolic Characteristics

  • Metabolic Behavior in Cells : Sciadonic acid (20:3 Delta-5,11,14) is characterized by its unique metabolic behavior in the process of acylation to phospholipid in HepG2 cells. It's shown to have a significant accumulation in phosphatidylinositol (PtdIns), similar to arachidonic acid, indicating its potential as an experimental tool to study the significance of arachidonic acid-residue of PtdIns-origin bioactive lipids (Tanaka et al., 2001).

Hypotriglyceridemic Effect

  • Inhibition of Δ9‐Desaturase Expression and Activity : Sciadonic acid exhibits a hypotriglyceridemic effect mediated through the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) expression and activity. This action mechanism contributes to the fatty acid metabolism and reduced triacylglycerol release, making it an important factor in nutritional studies (Pédrono et al., 2018).

Lipid Metabolism Effects

  • Modification of Lipid Metabolism : Research on rats indicates that sciadonic acid can modify lipid metabolism, demonstrated by lower serum and liver triacylglycerol levels in rats fed with sciadonic acid. This suggests its potential application in studying dietary effects on lipid metabolism (Endo et al., 2009).

Role in Phospholipid Metabolism

  • Incorporation into Phospholipids and Pro-inflammatory Mediator Reduction : Sciadonic acid's incorporation into cellular phospholipids correlates with a reduction in pro-inflammatory mediators in murine macrophages. This effect is partly due to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), highlighting its role in modulating inflammatory responses (Chen et al., 2012).

Anticancer Potential

  • Presence in Breast Cancer Tissue : Sciadonic acid has been detected in vivo in hormone-positive breast cancer tissue. This discovery opens avenues for further studies into its functional implications and role in cancer biology (Park et al., 2018).

Antioxidant and Anti-inflammatory Properties

  • Enhanced Effects in Fractionated Kernel Oil : Sciadonic acid–rich fractionated kernel oil from Torreya fargesii exhibits significant antioxidant and anti-inflammatory effects. This study underlines the potential pharmacological applications of sciadonic acid–enriched oils (Zhou et al., 2019).

Obesity and Gut Microbiota

  • Effect on High-Fat Diet-Induced Obesity : Sciadonic acid has shown effectiveness in attenuating high-fat diet-induced obesity in mice. It modifies lipid metabolism, enhances antioxidant levels, and alters gut microbiota composition, suggesting its therapeutic potential in metabolic disorders (Chen et al., 2023).

Diabetes Management

  • Antidiabetic Effects via PI3K-AKT Pathway Activation : Sciadonic acid demonstrates potential antidiabetic effects on type 2 diabetic mice, largely through the activation of the PI3K-AKT signaling pathway and altering intestinal flora, making it a candidate for diabetes management strategies (Chen et al., 2022).

Future Directions

Sciadonic acid has potential health applications as an anti-inflammatory agent . It has been suggested that it could be used to improve skin barrier function , and it has been studied for its potential anti-diabetic effects .

properties

IUPAC Name

(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHYVQTPBEDFE-URZBRJKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317197
Record name Sciadonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sciadonic acid

CAS RN

7019-85-4
Record name Sciadonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7019-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sciadonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sciadonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCIADONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
421
Citations
T Tanaka, J Morishige, T Takimoto… - European Journal of …, 2001 - Wiley Online Library
… In this study, we characterized the metabolic behavior of sciadonic acid in the process of … phospholipids in sciadonic acid-supplemented cells is a higher proportion of sciadonic acid in …
Number of citations: 42 febs.onlinelibrary.wiley.com
SJ Chen, WC Huang, TT Yang, JH Lu… - Food and chemical …, 2012 - Elsevier
Sciadonic acid (SCA; Δ5,11,14–20:3), a non-methylene-interrupted polyunsaturated fatty acid (NMIFA), can substitute for arachidonic acid (AA) and reduce prostaglandin E 2 (PGE 2 ) …
Number of citations: 30 www.sciencedirect.com
J Wu, J Huang, Y Hong, H Zhang, M Ding, H Lou… - Industrial Crops and …, 2018 - Elsevier
… sciadonic acid … of sciadonic acid biosynthesis and contributes to the understanding of the molecular mechanisms responsible for de novo fatty acid biosynthesis and high sciadonic acid …
Number of citations: 30 www.sciencedirect.com
H Wang, Y Li, R Wang, H Ji, C Lu, X Su - Food Science and Human …, 2022 - Elsevier
… These positive effects are considered to be related with sciadonic acid (SCA) and are … Besides, a non-methylene-interrupted unsaturated fatty acid-sciadonic acid (5c,11c,14c-…
Number of citations: 13 www.sciencedirect.com
H Lou, L Song, X Li, H Zi, W Chen, Y Gao… - Nature …, 2023 - nature.com
… are identified to be responsible for sciadonic acid biosynthesis and both are present in diverse … and elucidates the evolutionary mechanism of sciadonic acid biosynthesis in land plants. …
Number of citations: 3 www.nature.com
O Sayanova, R Haslam, M Venegas Caleron… - Plant …, 2007 - academic.oup.com
The seed oil of Anemone leveillei contains significant amounts of sciadonic acid (20:3Δ 5,11,14 ; SA), an unusual non-methylene-interrupted fatty acid with pharmaceutical potential …
Number of citations: 51 academic.oup.com
A Berger - Lipids in Health and Disease, 2022 - lipidworld.biomedcentral.com
… This study represents the first time sciadonic acid (here, as a 24% fatty acid component of Delta-5) was formally tested in any controlled clinical setting, for topical or oral use. The …
Number of citations: 3 lipidworld.biomedcentral.com
L Chen, Q Jiang, H Lu, C Jiang, W Hu, S Yu… - Frontiers in …, 2022 - frontiersin.org
… The aim of this work was to investigate the effect of sciadonic acid (SA) on disorders of glucolipid metabolism and intestinal flora imbalance and to further investigate its potential …
Number of citations: 3 www.frontiersin.org
L Chen, Q Jiang, C Jiang, H Lu, W Hu, S Yu, M Li… - Food & function, 2023 - pubs.rsc.org
Obesity has been reported to be associated with dysbiosis of gut microbiota. Sciadonic acid (SC) is one of the main functional components of Torreya grandis “Merrillii” seed oil. …
Number of citations: 1 pubs.rsc.org
R Ells, JLF Kock, J Albertyn, A Hugo, CH Pohl - Prostaglandins & Other …, 2012 - Elsevier
… Since mammalian cells cannot produce PGE 2 from sciadonic acid (SA), a non-methylene interrupted ω6 fatty acid (NMIFA), supplementation of cells with SA may decrease the …
Number of citations: 18 www.sciencedirect.com

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